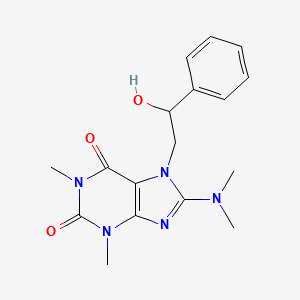
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is an intriguing compound known for its complex structure and wide range of applications. This purine derivative is particularly notable for its interactions with various biological pathways, making it a valuable subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Key steps include:
Formation of the purine core : Starting from simple amines and aldehydes, the initial steps involve the formation of a purine core structure through cyclization reactions under basic conditions.
Functional Group Modifications
Purification : The final compound is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
For industrial production, scale-up methods involve optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Methods such as continuous flow synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation : Typically using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction : Employing reagents like sodium borohydride to reduce functional groups.
Substitution : Utilizing nucleophiles or electrophiles to introduce new substituents on the purine ring.
Common Reagents and Conditions
Oxidation : Hydrogen peroxide in acidic conditions.
Reduction : Sodium borohydride in methanol.
Substitution : Alkyl halides in the presence of strong bases.
Major Products
Major products from these reactions include modified purine derivatives with varied biological activities, valuable for drug development.
科学的研究の応用
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is widely researched for its applications in:
Chemistry : As a precursor for synthesizing other complex molecules.
Biology : Studying its effects on cellular pathways and genetic material.
Medicine : Potential therapeutic uses in treating neurological disorders and cancer.
Industry : Utilized in the development of advanced materials with specific electronic properties.
作用機序
This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors in biological pathways. It modulates activity by binding to active sites, leading to changes in cellular function. Key pathways involved include signal transduction and gene expression regulation.
類似化合物との比較
Compared to other purine derivatives, 8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of dimethylamino and hydroxy-phenylethyl groups. This enhances its interaction with biological targets, making it a potent compound in pharmacological research. Similar compounds include:
Caffeine : Known for its stimulating effects on the central nervous system.
Theophylline : Used in respiratory therapy.
Adenine : A fundamental component of nucleic acids.
Hope you enjoyed this deep dive into the world of complex compounds! Curious to discuss more?
特性
IUPAC Name |
8-(dimethylamino)-7-(2-hydroxy-2-phenylethyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-19(2)16-18-14-13(15(24)21(4)17(25)20(14)3)22(16)10-12(23)11-8-6-5-7-9-11/h5-9,12,23H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXAHRUXRQHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













